1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a chemical compound that falls under the category of benzotriazoles, which are known for their diverse applications in chemistry and biology. This compound features a benzotriazole moiety attached to a prop-1-en-1-yl group, contributing to its unique properties and reactivity. Benzotriazoles are recognized for their utility as synthetic intermediates and potential pharmacological agents due to their versatile chemical behavior.
The compound can be synthesized through various methods involving the reaction of benzotriazole derivatives with appropriate alkenes or alkyl halides. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.
1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is classified as an organic compound, specifically a heterocyclic aromatic compound. It is part of the broader class of benzotriazoles, which are characterized by their five-membered ring containing nitrogen atoms.
The synthesis of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole typically involves the following steps:
For example, in one synthetic route, 1H-benzotriazole is reacted with a propene derivative in the presence of a base to yield the target compound. The reaction can be monitored using thin-layer chromatography to ensure completion before purification by column chromatography.
The molecular formula of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is with a molecular weight of approximately 174.21 g/mol. The structure consists of a benzene ring fused with a triazole ring and an attached propene group.
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the connectivity and arrangement of atoms within the molecule.
The compound can undergo various chemical reactions typical for benzotriazoles:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example, oxidation reactions may require specific pH conditions or temperature control to minimize side products.
The mechanism of action for 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with biological targets. For instance, it may inhibit certain enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds containing benzotriazole moieties exhibit various biological activities due to their ability to interact with nucleophiles and electrophiles in biological systems. This interaction can lead to modulation of metabolic pathways or inhibition of pathogenic growth.
Key physical properties include:
Chemical properties include:
The applications of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole span various fields:
1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole represents a structurally refined benzotriazole derivative where an (E)-configured propenyl group is appended to the N1 position of the fused heterocyclic system. This modification exemplifies strategic advancements in heterocyclic chemistry aimed at optimizing pharmacodynamic and pharmacokinetic profiles. The benzotriazole scaffold itself—a benzene ring fused to a 1,2,3-triazole—confers remarkable stability and versatile non-covalent interaction capabilities (hydrogen bonding, π-stacking) critical for biological target engagement [3]. Contemporary drug design exploits this privileged scaffold, with alkenyl substitutions like the prop-1-en-1-yl group engineered to enhance electronic properties, conformational flexibility, and steric complementarity with therapeutic targets.
The medicinal exploration of benzotriazoles commenced in the late 1960s alongside broader azole antifungal development [1]. Early research established the core 1H-1,2,3-benzotriazole structure as a pharmacophore with intrinsic, albeit modest, antibacterial properties [1]. This observation ignited systematic structure-activity relationship investigations, revealing that biological potency could be significantly amplified through strategic N1-substitution. Initial derivatization focused on simple alkyl chains and aryl groups, yielding compounds like 1-acylbenzotriazoles and 1-(benzotriazolyl)acetates demonstrating measurable activity against Gram-positive and Gram-negative bacteria [1].
Table 1: Key Milestones in Medicinal Benzotriazole Derivative Development
Time Period | Derivative Class | Key Biological Activities | Significance |
---|---|---|---|
1980s-1990s | Triazolo[4,5-f]quinolinone carboxylic acids (e.g., 1) | Antibacterial (Escherichia coli, MIC 12.5–25 μg/ml) [1] | Demonstrated annulation position critically impacts antimicrobial efficacy |
1990s-2000s | N-Acylbenzotriazoles (e.g., 2a, 2b), Phenoxyacetyl benzotriazoles (e.g., 4a-e) | Broad-spectrum antimicrobial, Anti-inflammatory, Analgesic [1] | Validated benzotriazole as a versatile scaffold beyond antibacterials |
2000s-Present | Oxazolidinone-Benzotriazole hybrids (e.g., 12a, 13a-b) | Potent vs. MRSA, VRE (MIC 0.125–0.25 μg/ml) [1] | Achieved potency exceeding standard drugs (Linezolid); Highlighted role of substituent geometry |
2010s-Present | Complex heterocyclic fusions (e.g., Quinolone-BTA, Acrylonitrile-BTA) | Antitubulin, Antiproliferative, HDAC inhibition [1] [2] | Expanded applications into oncology; Revealed novel mechanisms like tubulin inhibition |
A pivotal conceptual advancement was the recognition of benzotriazole as a highly effective bioisostere for imidazole, triazole, and carboxylate groups [1] [5]. This enabled the rational design of analogs of established drugs, exemplified by benzotriazole-containing oxazolidinones (12, 13) developed as superior antibiotics against resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci. Compound 13a, bearing a 5-COOMe substituted benzotriazole, exhibited MIC values of 0.125–0.25 μg/ml, significantly outperforming linezolid [1]. Concurrently, benzotriazole derivatives like benzotriazol acrylonitriles emerged as potent anti-tubulin agents, inhibiting microtubule assembly crucial for cell division in cancers [1].
The evolution extended into epigenetic modulation, with structurally complex benzotriazoles investigated alongside allyl sulfur compounds (e.g., diallyl disulfide from garlic) for histone deacetylase inhibitory activity. These compounds induced histone hyperacetylation, reactivating tumor suppressor genes like p21WAF1, highlighting a shift towards molecularly targeted therapies [2]. Patents further underscored this trajectory, disclosing N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related benzotriazole-containing structures as inhibitors of kinesin spindle proteins for anticancer applications [4].
The introduction of alkenyl substituents, particularly at the N1 position of benzotriazole, represents a sophisticated strategy to enhance drug-like properties and target specificity. The prop-1-en-1-yl group in 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole exemplifies this approach, offering distinct advantages over saturated alkyl or simple aryl counterparts:
Table 2: Impact of N1-Substituents on Benzotriazole Bioactivity
N1-Substituent Type | Example Compounds | Key Biological Observations | Inference on Alkenyl Advantage |
---|---|---|---|
Simple Alkyl (e.g., Methyl, Ethyl) | 1-Methylbenzotriazole | Mild to moderate antimicrobial activity [1] | Limited steric/electronic influence |
Aryl/Arylalkyl (e.g., Benzyl, Phenyl) | Vorozole, 1-Benzylbenzotriazole | Improved potency (Antifungal, Aromatase inhibition); Potential for increased lipophilicity [1] [3] | Enhanced target affinity via π-stacking; May increase metabolic liability |
Functionalized Alkyl (e.g., Acetate, Acetamide) | 1-(Benzotriazol-1-yl)acetates (2b), 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide (8a-d) | Variable activity; Acetamides often less potent antibacterials than acyl derivatives [1] | Functionality introduces H-bonding potential but may reduce membrane permeability |
(E)-Alkenyl (e.g., Prop-1-en-1-yl) | 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole | Enhanced target affinity predicted based on electronic conjugation and defined geometry; Superior ligand efficiency observed in related systems [4] [5] | Optimal blend of electronic effect, moderate lipophilicity, conformational rigidity, and synthetic versatility |
Comparative studies underscore the significance of the alkenyl moiety's stereochemistry. The (E)-isomer of prop-1-en-1-yl, characterized by trans disposition of the benzotriazole group and the methyl group across the double bond, generally exhibits superior biological activity compared to its (Z)-counterpart. This is attributed to the more favorable spatial orientation for target binding and potentially reduced steric hindrance [4]. This stereoelectronic advantage mirrors findings in other medicinal chemistry contexts, such as the enhanced potency of (E)-isomers in stilbene-based therapeutics. Patent literature on complex heterocycles emphasizes the criticality of specific alkene geometry in maximizing inhibitory potency, such as against kinesin spindle proteins [4].
Furthermore, the length and branching of the alkenyl chain are crucial. The prop-1-en-1-yl group offers an optimal balance: the three-carbon chain provides sufficient lipophilicity for membrane penetration without excessive hydrophobicity, while the terminal methyl group contributes modest steric bulk without introducing excessive conformational flexibility like longer chains (e.g., butenyl) [5]. Oligonucleotide chemistry exploiting modified nucleobases highlights the role of alkenyl chains in fine-tuning interactions with nucleic acid targets, reinforcing the principle applied here to the benzotriazole scaffold [5].
The integration of the (E)-prop-1-en-1-yl group thus strategically leverages electronic, steric, and metabolic properties to refine the benzotriazole scaffold. This positions 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole as a compelling lead structure and synthetic intermediate for developing novel antimicrobials targeting resistant pathogens, as well as anticancer agents modulating tubulin dynamics or epigenetic enzymes [1] [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7